4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen backbone with a phenyl group at the 3-position and a morpholine-4-carboxylate group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen backbone, which can be achieved through the Pechmann condensation reaction. This involves the reaction of phenol with β-keto esters in the presence of a strong acid catalyst.
Pechmann Condensation: Phenol reacts with ethyl acetoacetate in the presence of sulfuric acid to form 4-oxo-3-phenyl-4H-chromen-7-yl acetate.
Morpholine Substitution: The acetate group is then substituted with morpholine-4-carboxylate through a nucleophilic substitution reaction. This step typically requires a base such as sodium hydride (NaH) to deprotonate the morpholine, making it a stronger nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromen backbone can be oxidized to form quinone derivatives.
Reduction: The carbonyl group at the 4-position can be reduced to form hydroxy derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The chromen backbone can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the morpholine-4-carboxylate group can inhibit enzymes involved in inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 6-ethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
Uniqueness
4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate is unique due to the presence of the morpholine-4-carboxylate group, which imparts specific biological activities not observed in other chromen derivatives. This makes it a valuable compound for medicinal chemistry and drug development.
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-19-16-7-6-15(26-20(23)21-8-10-24-11-9-21)12-18(16)25-13-17(19)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRKVNZXAHGRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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